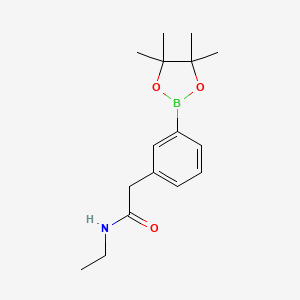

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Übersicht

Beschreibung

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a chemical compound with a complex structure that includes a boronic ester group. This compound is known for its applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of other complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and automated control of reaction parameters such as temperature, pressure, and reagent addition. The use of high-purity starting materials and catalysts is crucial to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form a phenol derivative.

Reduction: The compound can be reduced to form various hydrocarbon derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products

Oxidation: Phenol derivatives.

Reduction: Hydrocarbon derivatives.

Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide as an anticancer agent. The compound's structure allows it to function as a bioisostere for amides, which can enhance the potency of inhibitors targeting various kinases involved in cancer progression. For instance, modifications to the acetamide group have shown improved activity against specific cancer cell lines by enhancing binding affinity to target proteins such as GSK-3β and CSNK2A2 .

Inhibition of Kinases

The compound has been investigated for its ability to inhibit kinases that play crucial roles in cellular signaling pathways. For example, studies indicate that derivatives of this compound can inhibit GSK-3β with high potency (IC50 values in the nanomolar range), suggesting its potential use in treating diseases where GSK-3β is implicated, such as Alzheimer's disease and certain cancers .

Physicochemical Properties

This compound exhibits favorable physicochemical properties that enhance its bioavailability and stability:

- Molecular Weight: Approximately 290.162 g/mol

- Density: 1.1 ± 0.1 g/cm³

- Boiling Point: 377.7 ± 25.0 °C at 760 mmHg

These properties are critical for optimizing drug formulations and ensuring effective delivery in biological systems .

Metabolic Stability

Research has demonstrated that modifications to the compound's structure can improve metabolic stability in liver microsomes. This is essential for developing therapeutic agents that require prolonged activity in vivo without rapid degradation .

Polymer Chemistry

This compound can be utilized in polymer synthesis due to its boron-containing moiety. The presence of the dioxaborolane group allows for cross-linking reactions in polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability.

Sensors and Catalysts

The unique chemical structure of this compound makes it suitable for developing chemical sensors and catalysts. Its ability to interact with various substrates can be harnessed for selective detection of analytes or catalytic processes in organic synthesis.

Case Studies

Wirkmechanismus

The mechanism of action of N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound can also act as a ligand in metal-catalyzed reactions, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

- Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its specific structure, which includes an acetamide group in addition to the boronic ester. This combination of functional groups enhances its reactivity and makes it suitable for a broader range of applications compared to similar compounds .

Biologische Aktivität

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including its mechanisms of action and implications for therapeutic applications.

- Molecular Formula : C14H20BNO3

- Molecular Weight : 277.12 g/mol

- CAS Number : 302577-73-7

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Notably, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a critical regulator in cellular signaling pathways linked to cancer and neurodegenerative diseases.

Key Findings on GSK-3β Inhibition

Research indicates that derivatives similar to this compound exhibit potent GSK-3β inhibitory activity:

- IC50 Values : Compounds with structural similarities have shown IC50 values ranging from 8 nM to over 1 μM based on their substituents and structural modifications .

Anticancer Activity

This compound has demonstrated potential anticancer properties through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can significantly inhibit the proliferation of various cancer cell lines (e.g., MDA-MB-231) with selectivity over non-cancerous cells .

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound may also exhibit anti-inflammatory properties:

- Reduction of Cytokines : Research has indicated that related compounds can significantly reduce levels of inflammatory cytokines such as IL-6 and NO in microglial cells .

Table 1: Summary of Biological Activities

Safety Profile

While the compound shows promising biological activities, safety assessments are crucial. Preliminary data suggest that it may cause skin irritation upon contact; however, detailed toxicological studies are necessary to establish a comprehensive safety profile .

Eigenschaften

IUPAC Name |

N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3/c1-6-18-14(19)11-12-8-7-9-13(10-12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFJROOKMUZHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682289 | |

| Record name | N-Ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-87-1 | |

| Record name | Benzeneacetamide, N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.